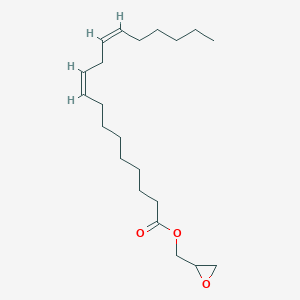

亚油酸缩水甘油酯

描述

Glycidyl Linoleate, also known as Linoleic acid glycidyl ester, is a product in the category of Glycidyl Esters . It is a potential inhibitor of Monoacylglycerol Lipase . It is found in refined edible oils and is a potential mutagen or carcinogen .

Synthesis Analysis

Glycidyl Linoleate can be synthesized using a two-step chemical procedure where the allyl ester is the initial . It is formed at high temperatures during edible oil production . The method incorporates stable isotope dilution analysis (SIDA) for quantifying the five target analytes: glycidyl esters of palmitic (C16:0), stearic (C18:0), oleic (C18:1), linoleic (C18:2) and linolenic acid (C18:3) .Molecular Structure Analysis

The molecular formula of Glycidyl Linoleate is C21H36O3 . The molecular weight is 336.5 g/mol . The InChIKey is LOGTZDQTPQYKEN-HZJYTTRNSA-N .Chemical Reactions Analysis

Glycidyl Linoleate showed mutagenicity in TA 100 and TA 1535 in the presence and absence of the metabolic activation system . The induction of chromosomal aberrant by treatment with Glycidyl Linoleate was not observed regardless of metabolic activation .Physical And Chemical Properties Analysis

Glycidyl Linoleate has a topological polar surface area of 38.8 Ų . It has a rotatable bond count of 17 . The XLogP3-AA is 6.6 .科学研究应用

- Glycidyl Linoleate is found in vegetable oils and fats. It has drawn attention due to its potential health implications. When hydrolyzed, it can release glycidol, which is classified as “probably carcinogenic to humans” by the International Agency for Research on Cancer (IARC) . Researchers study its presence in edible oils and develop methods for accurate quantification .

- Scientists use Liquid Chromatography-Mass Spectrometry (LC-MS) methods to directly analyze glycidyl esters of fatty acids in vegetable oils. This approach provides acceptable recovery rates and consistent detection parameters .

- Glycidyl Linoleate is a marker for oil quality. Its presence correlates with the diglyceride content of vegetable oils. Researchers use it as an indicator to assess oil processing and quality .

Food Chemistry and Safety

Analytical Chemistry

Food Industry and Quality Control

作用机制

Target of Action

Glycidyl Linoleate is a type of glycidyl ester, which are formed at high temperatures during edible oil production . The primary targets of Glycidyl Linoleate are a variety of fatty acids, such as glycidyl esters and 3-MCPD diesters of palmitate (C16:0), stearate (C18:0), oleate (C18:1), linoleate (C18:2), and linolenate (C18:3) . These fatty acids play crucial roles in various biological processes.

Mode of Action

When ingested as part of the diet, under the action of lipases, Glycidyl Linoleate and other glycidyl esters are believed to release glycidol and 3-MCPD . Glycidol is an epoxide, which can react with a wide range of biological molecules, potentially leading to various biological effects .

Biochemical Pathways

It is known that unsaturated fatty acids like linoleic acid (c18:2) play multiple crucial roles in plants and are also important economic traits of oil crops . They serve as intrinsic antioxidants, precursors of various bioactive molecules, and stocks of extracellular barrier constituents .

Pharmacokinetics

It is known that glycidyl fatty acid esters could in theory be hydrolysed by lipases to the parent glycidol in the gastrointestinal tract . This suggests that the bioavailability of Glycidyl Linoleate may be influenced by factors such as diet and the presence of specific enzymes in the body.

Result of Action

It is known that glycidol, the compound released from glycidyl linoleate by the action of lipases, is an epoxide with a group 2a designation by iarc—probably carcinogenic to humans .

Action Environment

The formation of Glycidyl Linoleate and other glycidyl esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature . For example, when cookie and cupcake doughs prepared with rapeseed oil were heated in the oven, glycidyl esters were formed in both samples, reaching a maximum at 210 °C .

安全和危害

未来方向

Glycidyl Linoleate is found in refined edible oils and is a potential mutagen or carcinogen . There are concerns about human exposure to Glycidyl Linoleate through foodstuffs . Future research could focus on refining the unique physiological and pathophysiological roles of Glycidyl Linoleate in the regulation of glucose homeostasis .

属性

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl Linoleate | |

CAS RN |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

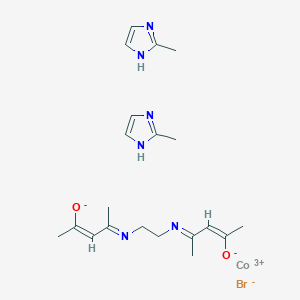

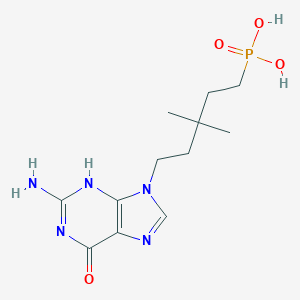

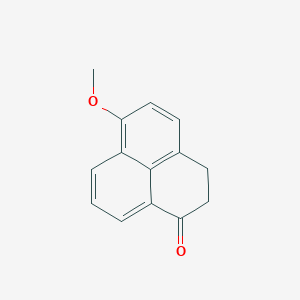

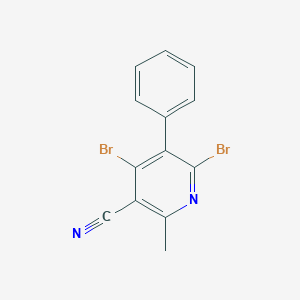

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)